molecular formula C12H7Cl2N3O2S B495139 1-(2,4-Dichlorophenyl)sulfonylbenzotriazole CAS No. 139887-32-4

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole

Cat. No.: B495139
CAS No.: 139887-32-4
M. Wt: 328.2g/mol
InChI Key: YLGOOVHBLBPQKE-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole is a chemical compound known for its unique structure and properties. It is composed of a benzotriazole ring substituted with a 2,4-dichlorophenylsulfonyl group.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)sulfonylbenzotriazole typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)sulfonylbenzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzotriazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological effects .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)sulfonylbenzotriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c13-8-5-6-12(9(14)7-8)20(18,19)17-11-4-2-1-3-10(11)15-16-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGOOVHBLBPQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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